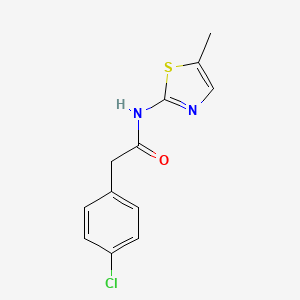
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, also known as CCT137690, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic target for cancer treatment. This compound was first synthesized by the Cancer Research UK Cancer Therapeutics Unit in collaboration with the Structural Genomics Consortium in 2008. Since then, numerous studies have been conducted to investigate its mechanism of action and its potential applications in cancer research.
Wirkmechanismus
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide inhibits the activity of Mps1 kinase by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its downstream targets, which are essential for the proper regulation of cell division. The inhibition of Mps1 kinase leads to the activation of the mitotic checkpoint, which prevents the cells from entering mitosis and ultimately leads to cell death.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been shown to have significant biochemical and physiological effects on cancer cells. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also affects the microtubule dynamics and spindle formation during mitosis. In addition, 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been shown to sensitize cancer cells to other chemotherapeutic agents, which makes it a potential candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and selectivity for Mps1 kinase, which makes it a valuable tool for studying the role of this enzyme in cancer biology. However, 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide also has some limitations. It has poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. It also has low metabolic stability, which can limit its use in in vivo studies.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide. One possible direction is to investigate its potential as a therapeutic target for other diseases besides cancer, such as neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of Mps1 kinase that can overcome the limitations of 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide in vivo, which will be important for its development as a potential cancer therapeutic.
Synthesemethoden
The synthesis of 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with 5-methyl-2-thiocyanato-1,3-thiazole to form 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been extensively studied in the field of cancer research due to its potential as a therapeutic target for cancer treatment. It has been shown to inhibit the activity of an enzyme called Mps1 kinase, which is involved in the regulation of cell division. This inhibition leads to the activation of the mitotic checkpoint, which prevents the cells from dividing and ultimately leads to cell death. Studies have shown that 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is effective in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-8-7-14-12(17-8)15-11(16)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHVHQNYYSGJMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}isonicotinamide](/img/structure/B5058639.png)
![N-(3-acetylphenyl)-2-[(5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5058644.png)
![N-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5058656.png)
![1-[4-(3-methoxyphenoxy)butoxy]-2,4-dimethylbenzene](/img/structure/B5058663.png)

![4-[5-(3,4-dimethylphenoxy)pentyl]morpholine](/img/structure/B5058668.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5058670.png)
![N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5058676.png)

![2-[(4-ethyl-1-piperazinyl)methyl]-4,6-diiodophenol](/img/structure/B5058695.png)
![(3aS*,6aR*)-5-(2-amino-6-methyl-4-pyrimidinyl)-3-[3-(4-methoxyphenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5058699.png)

![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B5058726.png)
![1-(4-methylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine](/img/structure/B5058731.png)